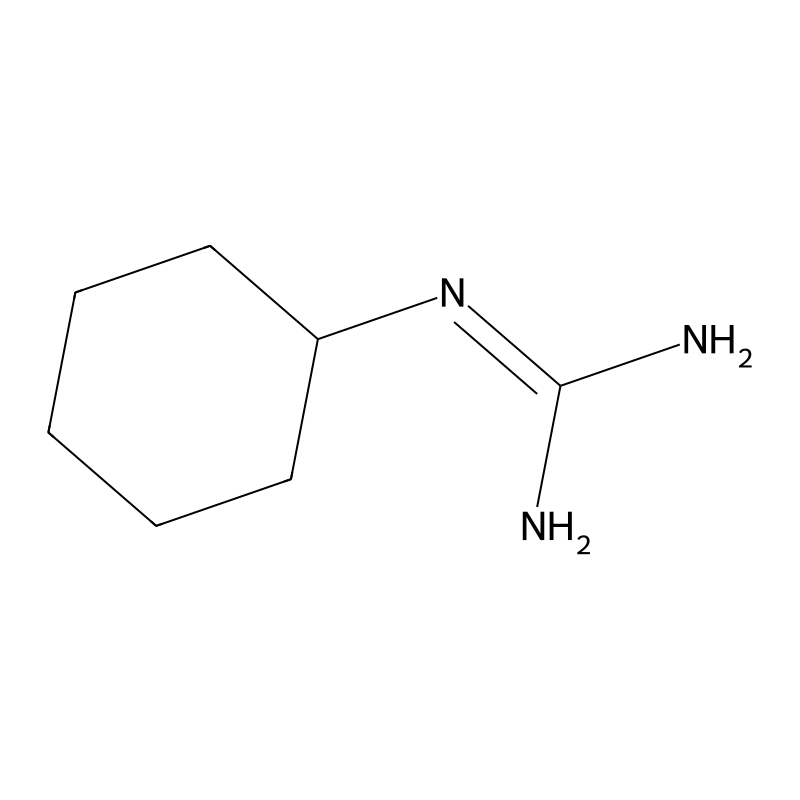

Cyclohexylguanidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sigma Receptor Ligand:

One of the primary research areas exploring ChG focuses on its potential as a sigma receptor ligand. Sigma receptors are a class of protein structures found in the nervous system, immune system, and other tissues. Their exact function remains under investigation, but they are believed to be involved in various physiological processes, including pain perception, memory, and cell proliferation [].

Studies have shown that ChG exhibits high affinity and selectivity towards sigma-1 receptors, meaning it binds strongly and specifically to these receptors compared to other molecules []. This characteristic makes ChG a valuable tool for researchers studying the function of sigma receptors and their potential role in various diseases like cancer, neurodegenerative disorders, and chronic pain [].

Chemical Synthesis and Material Science:

ChG has also been explored in the realm of chemical synthesis due to its ability to form supramolecular assemblies under specific conditions. These assemblies are formed through non-covalent interactions between ChG molecules and can exhibit unique properties with potential applications in material science [].

Cyclohexylguanidine has the chemical formula C₇H₁₅N₃ and is classified as a tertiary amine. Its structure consists of a cyclohexyl group bonded to a guanidine moiety, which features two amino groups and a carbon atom that forms a double bond with nitrogen. This configuration contributes to its unique reactivity and functional properties, making it an interesting subject for both synthetic and biological research .

The biological activity of cyclohexylguanidine extends to its potential use as an antitumoral agent. Studies have shown that the incorporation of cyclohexyl groups into guanidine cores can enhance cytotoxicity against cancer cells. Mechanistic studies indicate that cyclohexylguanidine may induce apoptosis, cell cycle arrest, and inhibit cell adhesion and colony formation in various cancer cell lines . Additionally, its role in modulating ion channels has been explored, particularly in relation to its effects on neuronal excitability.

Several methods exist for synthesizing cyclohexylguanidine:

- Direct Guanidination: This method involves treating cyclohexylamine with a guanylation reagent such as thiourea or isothiocyanate, often under acidic conditions.

- Carbodiimide-Mediated Reactions: Utilizing carbodiimides as coupling agents allows for efficient formation of cyclohexylguanidine from amines and carboxylic acids or their derivatives .

- Metal-Catalyzed Reactions: Transition metal catalysts can facilitate the formation of cyclohexylguanidine through various pathways, improving yields and reaction times .

Cyclohexylguanidine is utilized in several applications:

- Pharmaceuticals: Its potential as an antitumoral agent positions it as a candidate for drug development.

- Chemical Synthesis: It serves as a versatile reagent in organic synthesis, facilitating the formation of other complex molecules.

- Biological Research: Its effects on ion channels make it valuable in neuropharmacological studies.

Interaction studies involving cyclohexylguanidine have primarily focused on its effects on ion channels and cellular pathways. For instance, research has demonstrated its ability to modulate voltage-gated sodium channels, impacting neuronal excitability and neurotransmitter release. Furthermore, its interactions with various biological targets are being investigated to elucidate its mechanisms of action in cancer therapy .

Cyclohexylguanidine shares structural similarities with other guanidine derivatives. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N,N,N',N'-Tetramethylguanidine | Four methyl groups on nitrogen atoms | Strong basicity and solubility |

| N-Cyclohexyl-N'-phenylguanidine | Phenyl group instead of cyclohexyl | Enhanced selectivity in certain reactions |

| N,N-Diethylguanidine | Ethyl groups replacing hydrogen | Used primarily in agricultural chemicals |

Cyclohexylguanidine is unique due to the presence of the cyclohexyl group, which influences both its physical properties and biological activities differently compared to other guanidines.